molecular formula C18H21N3O2S2 B2454317 N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide CAS No. 900135-73-1

N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide

Cat. No.: B2454317
CAS No.: 900135-73-1
M. Wt: 375.51
InChI Key: CEAPPRCWFUEOOT-UHFFFAOYSA-N
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Description

N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a carbothioamide group, along with a methylsulfonylphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using a phenyl halide and the piperazine intermediate.

    Addition of the Carbothioamide Group: The carbothioamide group can be introduced through the reaction of the piperazine derivative with a suitable isothiocyanate.

    Incorporation of the Methylsulfonylphenyl Moiety: The final step involves the reaction of the intermediate with a methylsulfonylphenyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide can be compared with similar compounds to highlight its uniqueness:

    This compound vs. N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carboxamide: The carbothioamide group in the former provides different reactivity and biological activity compared to the carboxamide group in the latter.

    This compound vs. N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-sulfonamide: The presence of the carbothioamide group in the former imparts distinct chemical properties compared to the sulfonamide group in the latter.

Similar Compounds

  • N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carboxamide
  • N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-sulfonamide
  • N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-thiourea

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-25(22,23)17-9-7-15(8-10-17)19-18(24)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAPPRCWFUEOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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